Potent and Selective p38α MAPK Inhibition: Class-Level Evidence
While direct p38α MAPK IC50 data for 4-cyano-N-cyclopropylbenzamide is not available in the public domain, class-level evidence from closely related N-cyclopropylbenzamide hybrids demonstrates the potential for this scaffold. In a study by Heo et al., the N-cyclopropylbenzamide-benzophenone hybrid '10g' exhibited potent p38α MAPK inhibitory activity with an IC50 of 0.027 μM and demonstrated high kinase selectivity, significantly inhibiting only p38α and p38β among a panel of 94 endogenous kinases [1][2]. This suggests that the N-cyclopropylbenzamide core, when appropriately substituted, can yield highly potent and selective kinase inhibitors. The 4-cyano substitution on 4-cyano-N-cyclopropylbenzamide provides a distinct hydrogen-bonding and electronic profile compared to the 3-methylbenzamide portion of compound 10g, which is expected to alter its target binding and selectivity profile.
| Evidence Dimension | p38α MAPK Inhibitory Activity |
|---|---|
| Target Compound Data | Not available; presumed active based on class |
| Comparator Or Baseline | N-cyclopropylbenzamide-benzophenone hybrid '10g' (IC50 = 0.027 μM) |
| Quantified Difference | N/A (Direct data for target compound missing) |
| Conditions | p38α MAPK in vitro kinase assay; THP-1 monocyte cells for anti-inflammatory activity. |
Why This Matters
This provides a scientific rationale for selecting N-cyclopropylbenzamide derivatives like 4-cyano-N-cyclopropylbenzamide as starting points for developing potent and selective kinase inhibitors, a class of high-value pharmaceutical targets.
- [1] Heo, J., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698. View Source
- [2] Heo, J., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. ScienceDirect. View Source
